![molecular formula C13H16N2O2S2 B2886764 1-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea CAS No. 2319637-62-0](/img/structure/B2886764.png)
1-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is an organic compound that features a bithiophene moiety, which is a common structural motif in organic electronics and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid derivative in the presence of a palladium catalyst.
Urea Formation: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea undergoes various chemical reactions, including:
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea has several scientific research applications:
Pharmaceuticals: The urea group is a common pharmacophore in medicinal chemistry, and this compound could be explored for its potential biological activities.
Materials Science: The compound’s unique structure allows for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport through its conjugated bithiophene system, which allows for efficient electron or hole mobility.
In Pharmaceuticals: If used as a drug, the compound would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler analog that lacks the hydroxyethyl and urea groups, used in organic electronics.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, offering different electronic properties.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: An extended oligomer with four thiophene units, used in advanced electronic applications.
Uniqueness
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is unique due to its combination of a bithiophene core with hydroxyethyl and urea functionalities. This combination imparts distinct electronic properties and potential biological activities, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-14-13(17)15-7-10(16)12-4-3-11(19-12)9-5-6-18-8-9/h3-6,8,10,16H,2,7H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRXTLRSCHVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

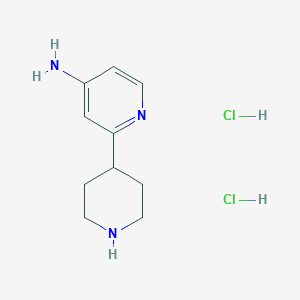
![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)
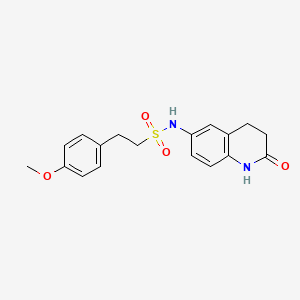
![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
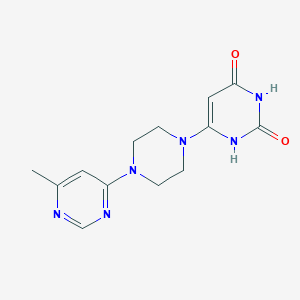
![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)
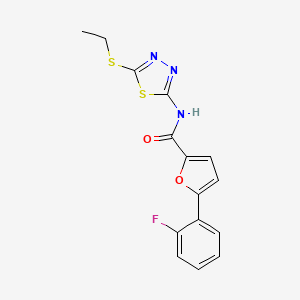

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)
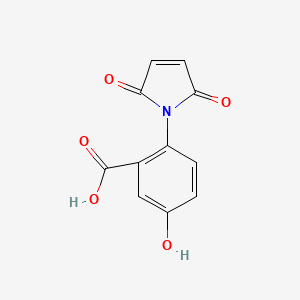
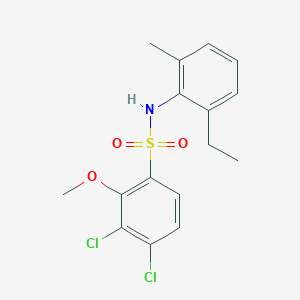
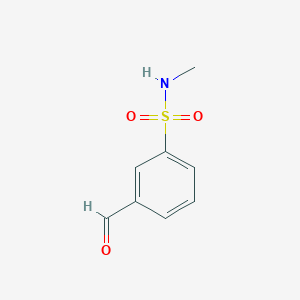
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)
